2-[(4-Bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone class, which is characterized by a five-membered ring containing sulfur and nitrogen atoms. This specific compound features a bromophenyl substituent and an imine functional group, contributing to its potential biological activities. Thiazolidinones have garnered interest in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
The compound can be synthesized through various organic reactions involving starting materials such as aromatic amines, aldehydes, and thioglycolic acid. It is often studied in the context of drug discovery and development due to its structural properties that allow for modifications leading to enhanced biological activity.
The synthesis of 2-[(4-Bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one typically involves multi-step organic reactions.
The reaction conditions typically include:
The molecular structure of 2-[(4-Bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one features:
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈BrN₃OS |
Molecular Weight | 472.4 g/mol |
InChI | InChI=1S/C21H18BrN3OS2/c1... |
InChI Key | NZNHZXJYTPHHJU-YTFCHHOZSA-N |
2-[(4-Bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one can participate in various chemical reactions:
Reagents such as hydrogen peroxide (for oxidation), sodium borohydride (for reduction), and various nucleophiles (amines or thiols for substitution) are commonly used. Reaction conditions vary but generally involve controlled temperatures and specific solvents.
The mechanism of action for compounds like 2-[(4-Bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one often involves interactions with biological targets such as enzymes or receptors:
Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are used to confirm the structure and purity of synthesized compounds.
2-[(4-Bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one has several scientific applications:
This compound exemplifies the versatility of thiazolidinones in both synthetic chemistry and pharmaceutical applications, highlighting ongoing research efforts aimed at discovering novel therapeutic agents.
The systematic nomenclature of thiazolidinone derivatives follows IUPAC conventions based on carbonyl position and substituent patterns. The target compound 2-[(4-Bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one features a core thiazolidin-4-one ring with three critical components: (1) an imino group (=N-) at position 2 connected to a 4-bromophenyl substituent; (2) a methyl group (-CH₃) at the N3 position; and (3) a carbonyl group (C=O) at C4. This arrangement classifies it as a 4-thiazolidinone derivative with exocyclic imino functionality [1] [6].
Structural classification distinguishes thiazolidinone subtypes based on:
Table 1: Structural Variations in Thiazolidinone Derivatives with Key Properties
Core Type | Substituent Positions | Tautomeric Behavior | Representative Derivatives |
---|---|---|---|
4-Thiazolidinone | N3-alkyl, C2-imino | Imino-oxo tautomerism | Target compound |
2,4-Thiazolidinedione | C5-methylene | Keto-enol equilibrium | Pioglitazone, Rosiglitazone |
Rhodanine | C2-thiocarbonyl | Thione-thiol forms | Epalrestat |
5-Ene-4-thiazolidinone | C5-exocyclic double bond | Fixed geometry (typically Z) | Anticancer leads |
The electronic configuration of 2-[(4-Bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one features a conjugated system where the bromophenyl imino group contributes to extended π-delocalization across the heterocyclic core. This electronic delocalization enhances molecular planarity and influences dipole moments (calculated ~4.2 Debye), facilitating interactions with biological targets. NMR studies reveal distinct chemical shifts for the imino proton (δ ~12.5 ppm in DMSO-d₆) and carbonyl carbon (δ ~170 ppm), confirming the predominance of the imino tautomer in solution [5] [6].
The strategic incorporation of 4-bromophenyl substituents significantly enhances the pharmacological potential of thiazolidinone derivatives through multiple mechanisms. Bromine, as a heavy halogen, provides distinct advantages in drug design:
In kinase inhibition studies, bromophenyl-containing thiazolidinones demonstrate superior binding affinity compared to chloro or fluoro analogs. Molecular docking reveals that the bromine atom forms halogen bonds with carbonyl oxygen atoms in kinase hinge regions (distance ~3.2Å, angle ~155°), contributing an additional 1.5-2.0 kcal/mol binding energy. This interaction pattern has been exploited in designing potent VEGFR-2 inhibitors, where bromophenyl-thiazolidinone hybrids exhibit IC₅₀ values in the nanomolar range [9] [10].
Table 2: Comparative Biological Activities of Thiazolidinones with Different C2 Substituents
C2 Substituent | α-Glucosidase Inhibition IC₅₀ (μM) | Anticancer GI₅₀ (μM) | Relative Binding Affinity |
---|---|---|---|
4-Bromophenyl | 2.40 ± 0.10 | 3.13 | 1.00 (Reference) |
4-Chlorophenyl | 3.80 ± 0.20 | 5.42 | 0.78 |
Phenyl | 15.60 ± 0.50 | 12.85 | 0.42 |
4-Methoxyphenyl | 8.90 ± 0.30 | 8.76 | 0.61 |
4-Nitrophenyl | 1.50 ± 0.05 | 4.33 | 0.92 |
Beyond direct target interactions, bromophenyl groups serve as versatile synthetic handles for further structural elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira). This enables efficient generation of combinatorial libraries from a common brominated precursor. For instance, palladium-catalyzed coupling of 2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one with heteroaryl boronic acids has yielded potent TRAIL inducers with submicromolar activity against resistant cancer cell lines [8] [10].
The medicinal development of thiazolidinones spans nearly a century, marked by key milestones:
The evolution of synthetic methodologies has paralleled biological advancements:
The target compound 2-[(4-Bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one represents this contemporary design philosophy—retaining the minimal pharmacophoric elements necessary for bioactivity while incorporating strategic substituents (bromophenyl, methyl) for target engagement and pharmacokinetic optimization. Current research explores its potential as a versatile scaffold for multi-target ligands addressing antimicrobial resistance and oncology targets [8] [10].
Table 3: Historical Milestones in Thiazolidinone-Based Drug Development
Time Period | Key Developments | Representative Agents | Therapeutic Area |
---|---|---|---|
1980s | First PPARγ-activating TZDs discovered | Ciglitazone | Type 2 Diabetes |
1997-1999 | FDA-approved glitazones | Troglitazone, Rosiglitazone, Pioglitazone | Type 2 Diabetes |
1992 | Aldose reductase inhibitor approval | Epalrestat | Diabetic Neuropathy |
2000s | Kinase inhibition applications | Sunitinib analogs | Oncology |
2010s | Antivirulence strategies | PhzS inhibitors | Antimicrobial |
2020s | Hybrid pharmacophores | Indole-thiazolidinones, Isatinylidene derivatives | Multi-target Therapies |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8